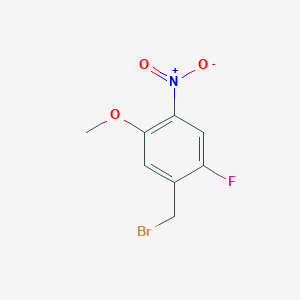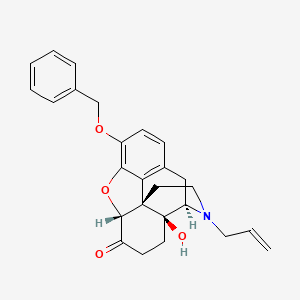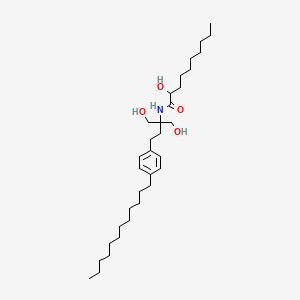
YAP-TEAD Inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YAP-TEAD Inhibitor 1 is a small molecule inhibitor that targets the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) transcription factors. This interaction is a critical component of the Hippo signaling pathway, which regulates cell proliferation, apoptosis, and stem cell maintenance. By inhibiting the YAP-TEAD interaction, this compound has shown potential in treating various cancers and other diseases characterized by dysregulated Hippo signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of YAP-TEAD Inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but common steps include:
Formation of Core Structure: The core structure of the inhibitor is synthesized using standard organic synthesis techniques, such as condensation reactions and cyclization.
Functional Group Modifications: Various functional groups are introduced to enhance the inhibitor’s binding affinity and specificity for the YAP-TEAD interaction.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification methods. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Análisis De Reacciones Químicas
Types of Reactions
YAP-TEAD Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The inhibitor can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the inhibitor.
Substitution: Substitution reactions can introduce or replace functional groups to enhance the inhibitor’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Aplicaciones Científicas De Investigación
YAP-TEAD Inhibitor 1 has a wide range of scientific research applications, including:
Cancer Research: The inhibitor is used to study the role of the Hippo signaling pathway in cancer and to develop potential cancer therapies
Stem Cell Research: It helps in understanding the regulation of stem cell maintenance and differentiation.
Drug Resistance Studies: The inhibitor is used to investigate mechanisms of drug resistance in cancer cells.
Tissue Engineering: It is explored for its potential in tissue regeneration and repair.
Mecanismo De Acción
YAP-TEAD Inhibitor 1 exerts its effects by disrupting the interaction between YAP and TEAD transcription factors. This inhibition prevents the transcription of genes involved in cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells. The inhibitor targets the TEAD transcription factors’ lipid-binding pocket, which is essential for their stability and function .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to YAP-TEAD Inhibitor 1, including:
Verteporfin: A small molecule inhibitor that also targets the YAP-TEAD interaction.
CA3: Another YAP-TEAD inhibitor with strong antitumor activity.
VGLL4-derived Peptides: Peptides that mimic the natural YAP inhibitor VGLL4 and disrupt the YAP-TEAD interaction.
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting the YAP-TEAD interaction. It has shown promising results in preclinical studies, particularly in targeting cancer stem cells and overcoming drug resistance .
Propiedades
Fórmula molecular |
C93H144ClN23O21S2 |
|---|---|
Peso molecular |
2019.9 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,21R,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C93H144ClN23O21S2/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100)/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-/m0/s1 |
Clave InChI |
QRAZSFFSGBFSLJ-GUOWWYSESA-N |
SMILES isomérico |
CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
SMILES canónico |
CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


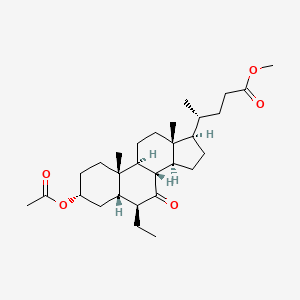
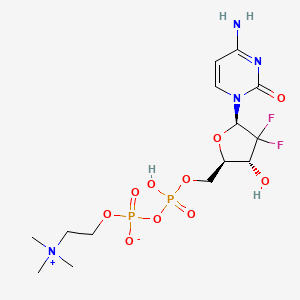

![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)

![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
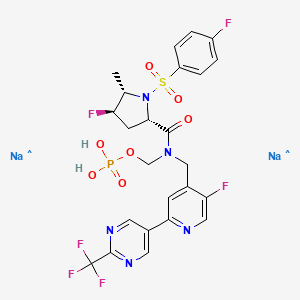
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
